XLogP3 Lipophilicity: Sulfonic Acid (–SO₃H) vs. Sulfonamide (–SO₂NH₂) vs. Unsubstituted (–H) Analogs
The target compound exhibits an XLogP3 of −1.9, which is 0.28 log units lower (more hydrophilic) than the sulfonamide analog 3-(sulfamoylmethyl)oxetane-3-carboxylic acid (LogP = −1.6239) [1], and approximately 1.0 log unit lower than the unsubstituted parent oxetane-3-carboxylic acid (LogP = −0.90) . In the context of lead optimization, a ΔLogP of −0.3 to −1.0 is recognised as sufficient to meaningfully reduce non-specific binding, lower Vss, and improve thermodynamic solubility, as demonstrated across multiple oxetane-containing clinical candidates [2].
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = −1.9 |
| Comparator Or Baseline | Comparator 1: 3-(sulfamoylmethyl)oxetane-3-carboxylic acid, LogP = −1.6239. Comparator 2: oxetane-3-carboxylic acid, LogP = −0.90 |
| Quantified Difference | ΔLogP = −0.28 vs. sulfonamide analog; ΔLogP ≈ −1.0 vs. unsubstituted parent |
| Conditions | Computed values (XLogP3 algorithm; source data from Kuujia, Chemscene, and Chemsrc) |
Why This Matters
Lower lipophilicity directly predicts higher aqueous solubility and lower non-specific tissue binding, making this compound preferable for projects requiring low LogD and high fraction unbound.
- [1] Kuujia.com. Cas no 2002032-76-8 (3-(Sulfomethyl)oxetane-3-carboxylic acid). Computed Properties: XLogP3 −1.9. https://www.kuujia.com/cas-2002032-76-8.html View Source
- [2] Ishikura, H.; Bull, J. A. Synthetic Oxetanes in Drug Discovery: Where Are We in 2025? Expert Opin. Drug Discov. 2025, 20, 1621–1638. Class-level evidence that oxetane-driven LogD reduction lowers Vss and improves metabolic stability. View Source
